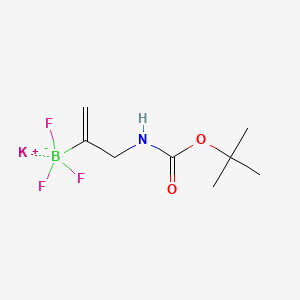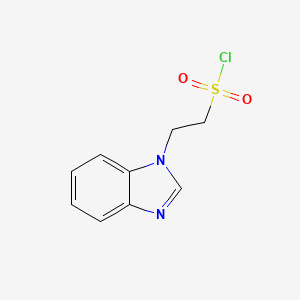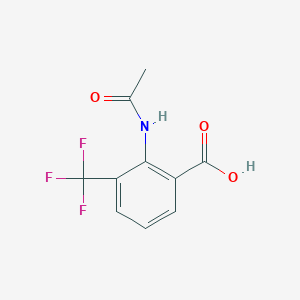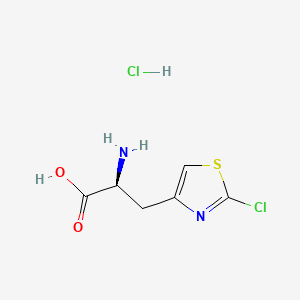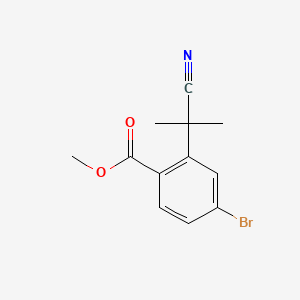![molecular formula C9H16ClN B13483956 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13483956.png)
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis. The bicyclo[1.1.1]pentane framework is particularly interesting due to its ability to add three-dimensional character and saturation to molecules, enhancing their solubility, potency, and metabolic stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across the central bond of [1.1.1]propellanes . These methods are practical and scalable, making them suitable for both laboratory and industrial production.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, followed by purification processes such as column chromatography to obtain the desired product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules with enhanced properties.
Biology: Investigated for its potential as a bioisostere, replacing traditional functional groups in drug molecules to improve their pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. As a bioisostere, it can mimic the behavior of traditional functional groups, enhancing the solubility, potency, and metabolic stability of drug molecules. This compound can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-tert-Butylbicyclo[1.1.1]pentan-1-amine hydrochloride
Comparison: Compared to similar compounds, 3-Cyclobutylbicyclo[1.1.1]pentan-1-amine hydrochloride is unique due to its cyclobutyl group, which can impart different steric and electronic properties. This uniqueness can lead to variations in solubility, potency, and metabolic stability, making it a valuable compound for specific applications in drug discovery and materials science .
Propriétés
Formule moléculaire |
C9H16ClN |
|---|---|
Poids moléculaire |
173.68 g/mol |
Nom IUPAC |
3-cyclobutylbicyclo[1.1.1]pentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H15N.ClH/c10-9-4-8(5-9,6-9)7-2-1-3-7;/h7H,1-6,10H2;1H |
Clé InChI |
YKMNBOOYCKRDRT-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)C23CC(C2)(C3)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{6-[4-(Trifluoromethoxy)phenyl]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13483887.png)
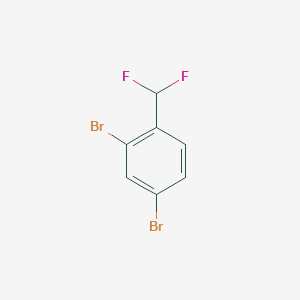
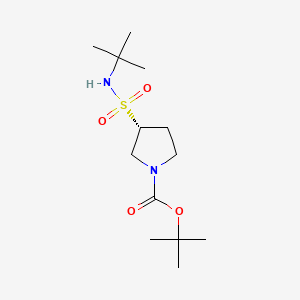
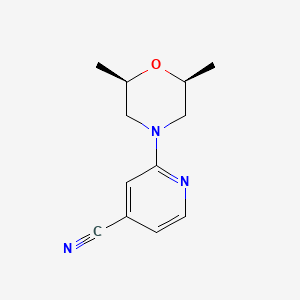
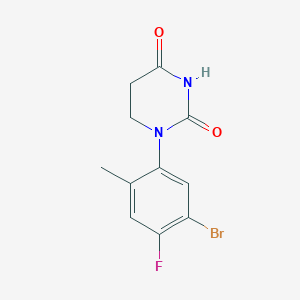

![4-{1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}piperidine dihydrochloride](/img/structure/B13483927.png)
